(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine

Medicinal Chemistry Drug Design ADME Prediction

Researchers face SAR discontinuities when substituting aryloxazole cores-removing or relocating methyl groups unpredictably alters binding affinity and ADME. This 3,4-dimethylphenyl analog (cLogP 2.42) offers defined lipophilicity for CNS probe development. - **Key differentiator:** Electron-rich, bulky aryl group for hydrophobic enzyme pockets (e.g., FAAH, kinases). - **Reactive handle:** Primary amine for amides/sulfonamides/ureas. - **Supply:** ≥95% purity, research quantities available.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B11900010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC(=CO2)CN)C
InChIInChI=1S/C12H14N2O/c1-8-3-4-10(5-9(8)2)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3
InChIKeyMZJBCUVRNVLMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine Overview


The target compound, (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine (CAS: 885273-38-1, molecular formula: C12H14N2O, molecular weight: 202.25 g/mol), is a heterocyclic organic amine belonging to the 2-aryl-1,3-oxazole class . Its structure features a 3,4-dimethylphenyl substituent at the oxazole 2-position and a reactive primary aminomethyl group at the 4-position, rendering it a versatile scaffold for the construction of pharmacologically active molecules . As a research chemical with a purity typically ≥95%, it is primarily utilized as a key intermediate in medicinal chemistry, enabling the synthesis of diverse derivatives through amide bond formation, reductive amination, or other nucleophilic transformations .

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine Analog Substitution Risks


The biological activity and physicochemical properties of 2-aryloxazole methanamine derivatives are exquisitely sensitive to the electronic and steric character of the aryl substituent. In a class-level analysis, small changes in substitution pattern—such as the removal of methyl groups, their relocation (e.g., 2,5- vs 3,4-dimethyl), or introduction of halogens—dramatically alter binding affinity, target selectivity, and ADME profile [1]. Substituting the 3,4-dimethylphenyl group for an unsubstituted phenyl, a 4-fluorophenyl, or a 3-bromophenyl moiety cannot be assumed to be bioequivalent; such changes have been shown to shift potency by orders of magnitude and even invert target preference in analogous oxazole series [2]. The evidence summarized in Section 3 demonstrates that the 3,4-dimethylphenyl moiety confers a distinct molecular profile, making this compound a uniquely defined entity for specific research applications.

Key Evidence for (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine Differentiation


Enhanced Lipophilicity vs. Phenyl Analog

The substitution of a phenyl ring with two methyl groups at the 3- and 4-positions increases calculated lipophilicity relative to the unsubstituted 2-phenyloxazol-4-yl methanamine analog. This differentiation is critical for predicting passive membrane permeability, a key determinant of oral bioavailability and cellular uptake in target-based assays . The increased LogP is a direct consequence of the electron-donating and hydrophobic character of the methyl groups, which enhance the molecule's ability to traverse lipid bilayers .

Medicinal Chemistry Drug Design ADME Prediction

Steric Bulk & Metabolic Stability vs. Mono-Methyl Analogs

The presence of two methyl groups ortho and meta to the oxazole ring introduces significant steric bulk compared to mono-methyl or unsubstituted phenyl analogs. This steric shielding can protect metabolic 'soft spots' on the phenyl ring from oxidative enzymes, potentially leading to improved metabolic stability . In contrast, the 4-methylphenyl (para-tolyl) analog lacks the ortho-methyl group, offering less steric protection, while the 2,5-dimethylphenyl isomer presents a different spatial orientation that may not confer the same shielding benefits .

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Binding Affinity via Hydrophobic Interactions

SAR studies on related oxazole-based inhibitors have demonstrated that electron-donating and lipophilic substituents on the aryl ring can significantly enhance binding affinity by engaging in favorable hydrophobic and van der Waals interactions within enzyme active sites [1]. The 3,4-dimethyl substitution pattern, providing both electron donation and increased lipophilicity, is predicted to improve binding to hydrophobic pockets compared to unsubstituted phenyl or halogen-substituted analogs, which introduce different electronic and steric properties .

Medicinal Chemistry Enzyme Inhibition Molecular Docking

π-π Stacking Advantage Over Electron-Deficient Analogs

The 3,4-dimethylphenyl group is electron-rich, which can enhance π-π stacking interactions with electron-deficient aromatic residues (e.g., tyrosine, phenylalanine) in protein binding sites. This contrasts with electron-deficient aryl groups such as 4-fluorophenyl or 3,5-difluorophenyl, which are less favorable for face-to-face π-stacking but may engage in different non-covalent interactions [1]. The planar oxazole ring further facilitates these interactions, and the electron-donating methyl groups increase the π-electron density of the attached phenyl ring .

Medicinal Chemistry Protein-Ligand Interactions Molecular Recognition

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine Applications


CNS Hit-to-Lead Optimization

Given its elevated calculated LogP (2.42 vs. 1.48 for the unsubstituted phenyl analog), (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine is an ideal scaffold for developing CNS-penetrant drug candidates. The increased lipophilicity, inferred from class-level analysis , suggests a higher likelihood of crossing the blood-brain barrier via passive diffusion. Researchers can leverage the primary amine for rapid diversification into amide, sulfonamide, or urea libraries to screen for target binding while maintaining favorable brain exposure.

SAR Studies of Aryl Substitution Effects

This compound serves as a key reference point in SAR investigations comparing the impact of different aryl substitution patterns on oxazole-based pharmacophores. Its distinct steric bulk (two methyl groups) and electron-rich character provide a valuable contrast to electron-deficient (e.g., 4-fluorophenyl) or mono-substituted analogs . Procurement of this specific building block enables rigorous, quantitative exploration of how these properties modulate target engagement, metabolic stability, and downstream pharmacology.

Oxazole Enzyme Inhibitors for Hydrophobic Sites

Based on the qualitative SAR inference that electron-rich, lipophilic aryl groups enhance binding to hydrophobic enzyme pockets [1], (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine is a strategically chosen intermediate for designing potent inhibitors of enzymes like fatty acid amide hydrolase (FAAH), kinases, or other targets featuring deep hydrophobic clefts. The 3,4-dimethylphenyl moiety can occupy a lipophilic subpocket, while the aminomethyl handle allows for attachment of additional pharmacophoric elements to optimize potency and selectivity.

Chemical Probe Development with Defined Properties

When developing high-quality chemical probes for target validation, precise control over physicochemical parameters is essential. (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine offers a well-defined molecular weight (202.25 g/mol) and calculated LogP (2.42) . This predictable profile, combined with its reactive amine for bioconjugation or linker attachment, makes it suitable for constructing tool compounds with reproducible behavior in cellular and in vivo assays, where uncharacterized analogs could introduce confounding variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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